molecular formula C10H12N2O2 B2662584 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 32900-19-9

7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2662584
CAS No.: 32900-19-9
M. Wt: 192.218
InChI Key: TWKQUQLHTDKRPV-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 32900-19-9) is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. This benzodiazepinone derivative, with the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.21 . Its structure features a seven-membered diazepine ring fused to a benzene ring with a methoxy substituent. This compound is a key intermediate for researchers investigating novel treatments for infectious diseases. Related benzodiazepinedione scaffolds have demonstrated promising antiparasitic activity in phenotypic screens, particularly against Trypanosoma cruzi , the parasite responsible for Chagas disease . These compounds represent valuable research tools for exploring novel mechanisms of action distinct from current clinical candidates, aiding in the expansion of the sparse drug development pipeline for neglected tropical diseases . Researchers also utilize this and related heterocyclic structures in the synthesis of compounds for broader biological activity screening and material science applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methoxy-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)11-5-4-10(13)12-8/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKQUQLHTDKRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32900-19-9
Record name 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired diazepinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the diazepinone ring, potentially converting it to a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodiazepinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are of interest for their diverse pharmacological activities.

Biology: In biological research, this compound can be used to study the structure-activity relationships of benzodiazepines and their interactions with biological targets such as GABA receptors.

Medicine: While not a common therapeutic agent itself, derivatives of this compound are explored for potential use in treating anxiety, insomnia, and other neurological disorders.

Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Key Comparisons:

Compound Name Substituents Bioactivity/Properties Reference
7-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 7-OCH₃ Hypothesized CNS modulation (structural analogy) N/A
Bz-423 7-Cl, 4-hydroxyphenyl, naphthyl Apoptosis induction via F0F1-ATPase interaction
Methylclonazepam 7-NO₂, 2-Cl-phenyl Anxiolytic, sedative (CNS activity)
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 7-Br Synthetic intermediate (95% purity)
8-(4’-Iodophenyl)-7-methoxy-1,5-benzodiazepin-2-one 7-OCH₃, 8-iodophenyl Anticancer (in vitro evaluation)
  • Methoxy vs. Halogen Substituents: The methoxy group (electron-donating) enhances solubility and may reduce metabolic degradation compared to electron-withdrawing groups like Cl or NO₂. Bz-423’s chloro substituent contributes to its pro-apoptotic activity by increasing electrophilicity, while methylclonazepam’s nitro group enhances GABA receptor binding .
  • Bromine vs. Methoxy : Bromine’s larger atomic radius and polarizability may improve binding affinity in certain targets but reduce solubility compared to methoxy .

Ring System Variations

  • 1,4-Diazepine vs. 1,5-Diazepine : The target compound’s 1,4-diazepine core contrasts with 1,5-diazepine derivatives (e.g., compound 6 in ). The latter’s expanded ring alters conformational flexibility, impacting target selectivity. For example, 1,5-benzodiazepines show enhanced anticancer activity in diastereoselective syntheses .

Stereochemical Considerations

Enantioselective synthesis of chloro-substituted analogs (e.g., (5S)-7-chloro derivatives in ) demonstrates that stereochemistry significantly impacts biological activity. For instance, enantiomeric excess (e.e. 97%) correlates with enhanced receptor binding . The methoxy group’s orientation in the target compound may similarly influence chiral interactions.

Pharmacological Profiles

  • Apoptosis Modulation : Bz-423’s chloro and hydroxyphenyl groups enable superoxide generation in mitochondria, a mechanism absent in methoxy analogs .
  • CNS Activity : Methylclonazepam’s nitro group confers potent GABAergic effects, whereas methoxy derivatives might exhibit milder sedation due to reduced electron withdrawal .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) Key Spectral Data (NMR/IR)
8-(4’-Iodophenyl)-7-methoxy-1,5-benzodiazepin-2-one C₂₂H₁₈IN₃O₂ 203–204 ¹H NMR: δ 7.2–8.1 (aromatic protons)
(5S)-7-Chloro-5-(2-chlorophenyl)-...diazepin-2(3H)-one C₁₇H₁₅Cl₂N₂O₂ N/A [α]²⁵D = −116.00; ¹H NMR: δ 8.48 (s)

Table 2: Pharmacological Activities

Compound Target/Mechanism Activity
Bz-423 F0F1-ATPase → ROS → Apoptosis EC₅₀ = 50 nM (lymphocytes)
Methylclonazepam GABA-A receptor Anxiolytic (low nM affinity)

Biological Activity

7-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine family, has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications.

  • Molecular Formula: C10H12N2O2
  • Molecular Weight: 192.21 g/mol
  • CAS Number: 32900-19-9

1. Cytotoxicity

Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study synthesized a series of benzodiazepine analogs and evaluated their cytotoxicity using the Sulforhodamine B (SRB) assay. Among these compounds, certain derivatives displayed IC50 values below 60 µM against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, indicating promising anti-cancer properties .

CompoundCell LineIC50 (µM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Other CompoundsVarious< 60.00

2. Cholinesterase Inhibition

The potential of benzodiazepines as cholinesterase inhibitors has also been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. A study on spiro indolin-1,2-diazepines indicated that modifications to the benzodiazepine structure could enhance cholinesterase inhibitory activity . This suggests that 7-methoxy derivatives may also possess similar properties, warranting further investigation.

Case Studies and Research Findings

Several research efforts have focused on synthesizing and evaluating the biological activities of benzodiazepine derivatives:

  • Study on Cytotoxic Activity: A series of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and tested for cytotoxicity against cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .
  • Cholinesterase Inhibition Study: A novel series of spiro indolin-1,2-diazepine derivatives were designed and screened for their cholinesterase inhibitory activities, revealing varying degrees of effectiveness which could be extrapolated to other benzodiazepine derivatives .

Q & A

Q. What are the standard synthetic routes for 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one?

The synthesis typically involves cyclization of substituted phenylacetic acid derivatives under acidic conditions. A common method uses a methoxy-substituted precursor reacted with a strong acid catalyst (e.g., HCl or H₂SO₄) in solvents like toluene or acetic acid. Key steps include:

  • Precursor preparation : Methoxy-substituted aniline derivatives are condensed with carbonyl-containing intermediates.
  • Cyclization : Acid-catalyzed intramolecular cyclization forms the diazepine ring.
  • Purification : Recrystallization or column chromatography ensures ≥95% purity .

Q. How can researchers characterize the compound’s stability under experimental conditions?

Stability studies should evaluate:

  • pH sensitivity : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–150°C and assess decomposition products using GC-MS.
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours, comparing pre- and post-exposure NMR spectra .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm methoxy group positioning and diazepine ring conformation (e.g., methoxy singlet at δ 3.8–4.0 ppm).
  • FT-IR : C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate lactam and amine groups.
  • High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₁H₁₄N₂O₂) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield (>80%)?

  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to enhance cyclization efficiency.
  • Catalyst screening : Test Brønsted acids (HCl, H₂SO₄) vs. Lewis acids (AlCl₃) for faster ring closure.
  • Temperature control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time from 12 hours to 2–3 hours .

Q. What in vitro assays are suitable for evaluating GABA-A receptor modulation?

  • Radioligand binding assays : Use [³H]flumazenil to measure displacement potency (IC₅₀) in rat cortical membranes.
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α₁β₂γ₂ GABA-A receptors to assess chloride current potentiation.
  • SAR studies : Compare with analogs (e.g., 7-chloro or 7-bromo derivatives) to correlate substituent effects with receptor affinity .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required).
  • Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and species-specific receptor subtypes.
  • Orthogonal validation : Cross-check binding data with functional assays (e.g., electrophysiology) .

Q. What computational methods predict metabolic pathways and toxicity?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation).
  • Molecular docking : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential toxic metabolites.
  • In silico toxicity : Apply Derek Nexus to flag structural alerts (e.g., lactam ring instability) .

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